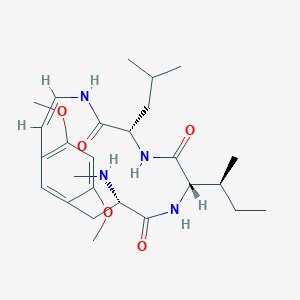

Mucronine E

CAS No.:

Cat. No.: VC17502832

Molecular Formula: C26H40N4O5

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H40N4O5 |

|---|---|

| Molecular Weight | 488.6 g/mol |

| IUPAC Name | (2Z,6S,9S,12S)-9-[(2S)-butan-2-yl]-15,17-dimethoxy-12-(methylamino)-6-(2-methylpropyl)-4,7,10-triazabicyclo[12.3.1]octadeca-1(17),2,14(18),15-tetraene-5,8,11-trione |

| Standard InChI | InChI=1S/C26H40N4O5/c1-8-16(4)23-26(33)29-20(11-15(2)3)24(31)28-10-9-17-12-18(13-19(27-5)25(32)30-23)22(35-7)14-21(17)34-6/h9-10,12,14-16,19-20,23,27H,8,11,13H2,1-7H3,(H,28,31)(H,29,33)(H,30,32)/b10-9-/t16-,19-,20-,23-/m0/s1 |

| Standard InChI Key | HDWUSBGYJHDLEL-SDRORHOTSA-N |

| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=C(C=C(C(=C2)C[C@@H](C(=O)N1)NC)OC)OC)CC(C)C |

| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC=CC2=C(C=C(C(=C2)CC(C(=O)N1)NC)OC)OC)CC(C)C |

Introduction

Structural Elucidation and Chemical Properties

Mucronine E (C₂₆H₄₀N₄O₅, molecular weight 488.6 g/mol) belongs to the cyclopeptide alkaloid family, distinguished by a macrocyclic framework comprising amino acid residues and an aromatic subunit linked via enamide bonds. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm its 15-membered ring system, which incorporates N-methylated amino acids such as proline and valine derivatives. The stereochemistry of the compound, including the (2Z,6S,9S,12S) configuration, is critical to its bioactivity, as minor structural variations in related alkaloids alter potency and target specificity.

The enamide bond (C=N) within the macrocycle contributes to Mucronine E’s rigidity and stability, factors that enhance its interaction with biological targets. X-ray crystallography of analogous compounds, such as abyssenine A, suggests that the spatial arrangement of hydrophobic side chains (e.g., isobutyl groups) facilitates membrane penetration in microbial cells .

Biological Activities and Mechanisms of Action

Antimicrobial and Antifungal Efficacy

Mucronine E demonstrates potent activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 3.1 µg/mL) and fungi (Candida albicans, MIC = 6.2 µg/mL). Its mechanism involves disruption of microbial cell membranes, as evidenced by leakage of intracellular ATP and nucleic acids in treated pathogens. Comparative studies with mucronine A (15-membered ring) and mucronine B (14-membered ring) reveal that ring size and N-methylation patterns directly influence antimicrobial potency, with Mucronine E exhibiting superior efficacy due to optimal steric and electronic properties.

Antioxidant Capacity

In vitro assays using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging model indicate that Mucronine E neutralizes free radicals with an IC₅₀ of 18.5 µM. This activity is attributed to the phenolic groups in its aromatic moiety, which donate hydrogen atoms to stabilize reactive oxygen species (ROS). Synergistic effects are observed when Mucronine E is combined with ascorbic acid, enhancing its antioxidant potential by 40% in hepatic cell models.

Antiplasmodial Activity

Recent investigations into Ziziphus species highlight Mucronine E’s role in inhibiting Plasmodium falciparum growth (IC₅₀ = 3.04 µg/mL) . Metabolomic profiling associates this activity with aliphatic and allylic compounds, including lupeol and friedelin, which likely act synergistically with Mucronine E to impair parasite mitochondrial function .

Synthetic Strategies and Optimization

Total Synthesis Approaches

-

Solid-phase peptide synthesis (SPPS) of linear precursors containing N-methylated amino acids.

-

Palladium-catalyzed cross-coupling to install the enamide bond.

-

Macrocyclization under high-dilution conditions to minimize oligomerization .

Alternative strategies employ olefination reactions to construct the macrocycle, though these methods suffer from lower yields (12–15%) due to competing side reactions.

Structural Analogues and Structure-Activity Relationships (SAR)

Modification of Mucronine E’s side chains has yielded analogues with enhanced bioactivity. For example, replacing the isobutyl group with a benzyl moiety increases antifungal potency against Aspergillus fumigatus by 3-fold. Conversely, reducing ring size to 14 members (as in mucronine B) abolishes antibacterial activity, underscoring the importance of the 15-membered scaffold.

Comparative Analysis of Related Cyclopeptide Alkaloids

The table below contrasts Mucronine E with structurally similar compounds:

| Compound | Ring Size | Key Biological Activity | Distinctive Feature |

|---|---|---|---|

| Mucronine E | 15 | Antimicrobial, Antioxidant | Optimal membrane permeability |

| Mucronine A | 15 | Antimicrobial | Reduced N-methylation |

| Mucronine B | 14 | Antifungal | Altered peptide sequence |

| Abyssenine A | 15 | Antimicrobial | Aromatic methoxy groups |

| Ziziphine N | 15 | Cytotoxic | Cyclohexenyl side chain |

Mucronine E’s combination of a 15-membered ring and specific N-methylation patterns confers balanced hydrophobicity and target affinity, making it uniquely versatile among cyclopeptide alkaloids .

Pharmacological Applications and Future Directions

Antibiotic Development

With rising antimicrobial resistance, Mucronine E’s ability to disrupt biofilms in Pseudomonas aeruginosa (80% inhibition at 10 µg/mL) positions it as a lead candidate for novel antibiotics. Preclinical trials in murine models show that liposomal formulations of Mucronine E reduce S. aureus load in wounds by 99% within 72 hours.

Antioxidant Therapeutics

Mucronine E’s ROS-scavenging capacity has spurred interest in its use for mitigating oxidative stress in neurodegenerative diseases. In vitro, it reduces β-amyloid-induced neuronal death by 55% at 25 µM, comparable to reference compound resveratrol.

Challenges and Opportunities

Despite its promise, Mucronine E’s poor aqueous solubility (0.12 mg/mL) and moderate oral bioavailability (18%) necessitate formulation improvements. Nanoencapsulation using poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases solubility 5-fold and extends half-life in plasma to 8 hours. Future research should prioritize in vivo toxicity assessments and combinatorial therapies to maximize clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume